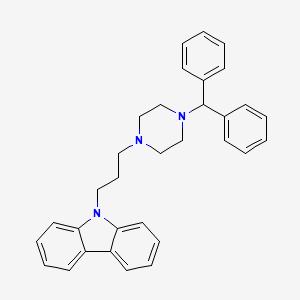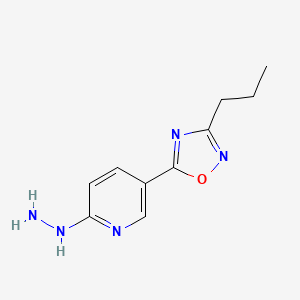
9-[3-(4-Benzhydrylpiperazin-1-yl)propyl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE is a complex organic compound with a molecular formula of C₃₂H₃₃N₃ It is a derivative of carbazole, a heterocyclic aromatic compound, and contains a piperazine moiety substituted with a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE typically involves multiple steps, starting with the preparation of the carbazole core and subsequent functionalization. One common method involves the reaction of carbazole with 1,3-dibromopropane to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs .
Scientific Research Applications
9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an antagonist or agonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}PIPERIDIN-2-ONE: Similar structure but with a piperidinone core.
3-(4-(DIPHENYLMETHYL)PIPERAZIN-1-YL)CINNOLINES: Contains a cinnoline core instead of carbazole.
3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE DERIVATIVES: Benzothiazole core with piperazine substitution.
Uniqueness
The uniqueness of 9-{3-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]PROPYL}CARBAZOLE lies in its combination of the carbazole core with a diphenylmethyl-substituted piperazine moiety. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C32H33N3 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
9-[3-(4-benzhydrylpiperazin-1-yl)propyl]carbazole |
InChI |
InChI=1S/C32H33N3/c1-3-12-26(13-4-1)32(27-14-5-2-6-15-27)34-24-22-33(23-25-34)20-11-21-35-30-18-9-7-16-28(30)29-17-8-10-19-31(29)35/h1-10,12-19,32H,11,20-25H2 |
InChI Key |
VRMNMGFGAGTQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C4=CC=CC=C42)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154133.png)

![Methyl 5-[(2-furylcarbonyl)amino]-2-morpholinobenzoate](/img/structure/B15154148.png)
![2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B15154158.png)
methanone](/img/structure/B15154171.png)
![1-{6-[4-(Propan-2-yl)phenyl]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B15154173.png)
![5-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15154179.png)
![5-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154190.png)
![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B15154199.png)
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B15154207.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B15154218.png)
![Octane-1,8-diyl bis[(2-methylphenyl)carbamate]](/img/structure/B15154232.png)
